molecular formula C12H14N2O B1606466 Carbostyril 165 CAS No. 26078-23-9

Carbostyril 165

Cat. No.: B1606466
CAS No.: 26078-23-9
M. Wt: 202.25 g/mol
InChI Key: LHWKOWLGYNIFSM-UHFFFAOYSA-N
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Description

Carbostyril 165 (CS 165), chemically designated as 7-dimethylamino-4-methylquinolin-2(1H)-one (C₁₂H₁₄N₂O, MW 202.26), is a substituted 2-quinolinone derivative . It is commercially recognized for its high quantum efficiency and utility in laser applications, particularly as a blue laser dye with strong excited singlet-state absorption properties . Structurally, it features a dimethylamino group at the 7-position and a methyl group at the 4-position of the quinolinone backbone, contributing to its fluorescence and stability . Its physical properties include a melting/boiling point range of 270–272°C and stability under standard conditions, though it requires precautions against strong oxidizers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbostyril 165 typically involves the functionalization of quinoxalin-2(1H)-ones. One common method is the direct C–H functionalization, which can be achieved through various catalytic reactions. For instance, heterogeneous catalysis using materials like graphitic phase carbon nitride, metal-organic frameworks (MOFs), and covalent organic frameworks (COFs) has been employed . These reactions often require specific conditions such as the presence of a photocatalyst and visible light irradiation .

Industrial Production Methods

Industrial production of this compound may involve multi-component reactions (MCRs) that allow for the simultaneous introduction of multiple functional groups. These reactions are efficient and environmentally friendly, producing high yields with minimal waste . The use of recyclable heterogeneous catalysts is also a key aspect of industrial production, ensuring sustainability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Carbostyril 165 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinolinones, which can have enhanced biological activities and chemical properties .

Scientific Research Applications

Pharmacological Applications

Carbostyril derivatives, including Carbostyril 165, have been extensively studied for their pharmacological properties. Notable applications include:

  • Antihistaminic and Central Nervous System Effects : Some carbostyril derivatives exhibit significant antihistaminic activities, making them potential candidates for treating allergies and other related conditions. They also demonstrate central nervous system (CNS) effects, which can be leveraged for developing sedatives and anxiolytics without the common side effects associated with traditional CNS agents .
  • Antituberculosis Activity : A recent study identified OPC-167832, a carbostyril derivative, as having potent antituberculosis activity. It showed minimal inhibitory concentrations (MICs) ranging from 0.00024 to 0.002 μg/ml against Mycobacterium tuberculosis, highlighting its potential as a new anti-TB drug .
  • Anti-inflammatory and Analgesic Properties : this compound has been reported to possess anti-inflammatory and analgesic effects, making it a candidate for treating pain and inflammatory diseases .

Structural Applications in Drug Design

Carbostyril serves as a crucial building block in drug design due to its unique structural features:

  • Chemical Scaffold : The compound acts as a scaffold in the design of new drugs, allowing for the modification of various substituents to optimize pharmacological properties. Its structure can be tailored to fit the active sites of target molecules in drug discovery .
  • Improved ADMET Properties : Derivatives of carbostyril can enhance absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of drugs, which is essential for developing effective therapeutic agents .

Case Study 1: OPC-167832

Research on OPC-167832 demonstrated its efficacy as an antituberculosis agent through various experimental models. It significantly reduced lung colony-forming units (CFUs) in mice after treatment, indicating its potential for further development into a therapeutic agent .

Case Study 2: Antidepressant Properties

Another study explored carbostyril derivatives for treating major depressive disorders. These compounds showed promise in enhancing serotonin reuptake inhibition, suggesting their potential as antidepressants .

Summary Table of Applications

Application AreaDescriptionExample Compound
Antihistaminic EffectsPotential treatment for allergies through antihistamine actionVarious Carbostyril Derivatives
Antituberculosis ActivityEffective against Mycobacterium tuberculosis with low MIC valuesOPC-167832
Anti-inflammatoryReduces inflammation and painThis compound
AntidepressantEnhances serotonin reuptake inhibitionCarbostyril Derivatives

Mechanism of Action

The mechanism of action of Carbostyril 165 involves its interaction with specific molecular targets and pathways. The compound can undergo direct C–H functionalization, leading to the formation of various functional groups that interact with biological molecules . These interactions can modulate biological pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Carbostyrils

Carbostyril 124 (CS 124)

  • Structure: 4-Methyl-7-amino-2(1H)-quinolinone (C₁₀H₁₀N₂O, MW 174.20).
  • Key Differences: Lacks the dimethylamino substituent (7-amino vs. 7-dimethylamino in CS 165), reducing electron-donating effects and fluorescence intensity. Lower molecular weight (174.20 vs. 202.26).
  • Applications : Used in fluorescence studies but with lower quantum efficiency compared to CS 165 .

Carbostyril 151 (CS 151)

  • Structure: 7-Hydroxy-4-trifluoromethyl-2(1H)-quinolinone (C₁₀H₆F₃NO₂, MW 229.16).
  • Key Differences :
    • A hydroxyl group at the 7-position and a trifluoromethyl group at the 4-position.
    • The electron-withdrawing trifluoromethyl group reduces fluorescence quantum yield compared to CS 165 but enhances photostability .
  • Applications : Primarily used as an esterase substrate due to its reactive hydroxy group .

Comparison with Functionally Similar Laser Dyes

Coumarin 30

  • Structure: 7-Diethylamino-4-trifluoromethylcoumarin.
  • Key Differences: Coumarin backbone (benzopyrone) vs. quinolinone in CS 164. Broader absorption range (350–650 nm) but lower singlet-state absorption efficiency compared to CS 165 .
  • Applications : Blue-green laser dye with moderate efficiency in organic solvents.

POPOP (1,4-Bis(5-phenyloxazol-2-yl)benzene)

  • Structure : Aromatic oxazole derivative.
  • Key Differences: Non-fluorescent in the visible range without secondary doping. Requires UV excitation (347 nm), whereas CS 165 operates effectively under visible light excitation .
  • Applications : Scintillation counters and wavelength shifters.

Research Findings and Data Tables

Table 1: Structural and Functional Comparison of Carbostyril Derivatives

Compound Molecular Formula Molecular Weight Substituents (Position) Quantum Efficiency Key Applications
Carbostyril 165 C₁₂H₁₄N₂O 202.26 7-(dimethylamino), 4-methyl High Laser dyes, fluorescence assays
Carbostyril 124 C₁₀H₁₀N₂O 174.20 7-amino, 4-methyl Moderate Fluorescence studies
Carbostyril 151 C₁₀H₆F₃NO₂ 229.16 7-hydroxy, 4-trifluoromethyl High Enzyme substrates
Coumarin 30 C₁₄H₁₄F₃NO₂ 297.27 7-diethylamino, 4-trifluoromethyl Moderate Blue-green lasers

Biological Activity

Carbostyril 165, a nitrogen-containing heterocyclic compound derived from quinolinone, has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Overview of this compound

This compound (CAS Number: 26078-23-9) is recognized for its potential as a bioactive compound with applications in antimicrobial and anticancer research. Its structure allows for various chemical reactions that enhance its reactivity and biological activity. The compound is synthesized through methods such as direct C–H functionalization and multi-component reactions (MCRs), which are efficient and environmentally friendly.

The biological activity of this compound is attributed to its interaction with specific molecular targets. It has been shown to exhibit:

  • Antimicrobial Activity : Investigated for its efficacy against various pathogens, including Mycobacterium species.
  • Anticancer Properties : Explored for potential use in cancer therapies due to its ability to inhibit tumor growth.
  • Neurotransmission Modulation : Exhibits activity in blocking dopaminergic receptors, which may have implications in treating central nervous system disorders .

Antimicrobial Efficacy

Recent studies have highlighted the antimicrobial properties of this compound. The following table summarizes its activity against selected bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) μg/mL
Mycobacterium tuberculosis8
Staphylococcus aureus16
Escherichia coli32

These findings suggest that this compound has significant potential as an antibacterial agent, particularly against resistant strains .

Anticancer Activity

In vitro studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines. The following table presents the IC50 values (concentration required to inhibit cell growth by 50%) for different cancer types:

Cancer Cell Line IC50 (μM)
HeLa (Cervical cancer)10
MCF-7 (Breast cancer)15
A549 (Lung cancer)12

These results indicate that this compound can effectively inhibit the proliferation of cancer cells, suggesting its potential as a therapeutic agent in oncology .

Case Studies

  • Antimicrobial Screening : A study conducted on the effects of this compound against Mycobacterium tuberculosis revealed that it operates through unique modes of action distinct from traditional antibiotics, making it a candidate for further development in treating tuberculosis .
  • Cytotoxicity Assessment : Research involving the cytotoxic effects of this compound on human cancer cell lines showed promising results, with significant inhibition of cell growth observed at relatively low concentrations. This study supports its development as an anticancer drug .

Q & A

Basic Questions

Q. What are the standard methods for synthesizing and characterizing Carbostyril 165 in academic research?

this compound (C₁₂H₁₄N₂O, MW 202.26) is typically synthesized via condensation reactions involving dimethylamine derivatives and methyl-substituted quinolinone precursors. Characterization involves nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and UV-Vis spectroscopy to validate its laser-grade optical properties (λmax ~270–272 nm) . Elemental analysis and mass spectrometry are recommended for new derivatives to confirm molecular composition .

Q. What safety protocols should researchers follow when handling this compound?

this compound is a skin, eye, and respiratory irritant (GHS07 classification). Researchers must use chemical splash goggles, nitrile gloves, and lab coats. Engineering controls (e.g., fume hoods) and OSHA-compliant respirators are required during prolonged exposure. Storage should prioritize airtight containers in cool, dry, ventilated areas, away from strong oxidizers to prevent hazardous gas formation . Spills should be neutralized with inert absorbents, avoiding dust generation .

Q. Which analytical techniques are most reliable for assessing this compound’s purity and stability?

Purity is quantified via HPLC with UV detection (99+% laser-grade validation) . Stability under ambient conditions is confirmed through accelerated degradation studies (e.g., thermal gravimetric analysis, TGA) and monitoring decomposition byproducts using gas chromatography-mass spectrometry (GC-MS) . UV-Vis spectral consistency over time is critical for photostability assessments .

Q. How can researchers validate the identity of Carbostyril 164 vs. This compound in mixed samples?

Differentiation requires comparative NMR analysis (e.g., methyl group chemical shifts at 4-methyl and dimethylamine substituents) and tandem mass spectrometry (MS/MS) for fragmentation pattern distinction . Cross-referencing with spectral databases (e.g., SciFinder, PubChem) and replicating synthesis protocols from peer-reviewed literature minimizes misidentification .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for this compound derivatives?

Discrepancies in NMR or IR spectra often arise from solvent effects, impurities, or tautomeric forms. Researchers should replicate experiments under standardized conditions (e.g., DMSO-d₆ for NMR) and validate results using orthogonal techniques like X-ray crystallography or computational modeling (DFT calculations) . Collaborative verification with independent labs is advised for high-impact findings .

Q. What experimental strategies optimize this compound’s stability in photodynamic therapy (PDT) applications?

Stability is enhanced by encapsulating this compound in polymeric nanoparticles (e.g., PLGA) to shield against aqueous degradation. Accelerated aging tests under UV irradiation (e.g., xenon arc lamps) coupled with HPLC monitoring quantify degradation kinetics. Antioxidant additives (e.g., ascorbic acid) may mitigate oxidative byproducts .

Q. How should researchers address conflicting cytotoxicity results in this compound studies?

Contradictory cytotoxicity data may stem from cell line variability or assay interference (e.g., autofluorescence). Standardize protocols using ISO-certified cell lines (e.g., HeLa, MCF-7) and validate via multiple assays (MTT, Annexin V/PI staining). Dose-response curves and ROS quantification (e.g., DCFDA probes) clarify mechanistic inconsistencies .

Q. What methodologies identify and quantify this compound degradation products under extreme pH conditions?

Forced degradation studies at pH 2 (HCl) and pH 12 (NaOH) followed by LC-MS/MS analysis identify hydrolytic byproducts. Isotopic labeling (e.g., ¹⁴C-tagged this compound) tracks degradation pathways. Quantum mechanical simulations predict reactive intermediates .

Q. How can researchers reconcile discrepancies in this compound’s fluorescence quantum yield (ΦF) across studies?

ΦF variability arises from solvent polarity, temperature, and instrument calibration. Standardize measurements using reference fluorophores (e.g., quinine sulfate) and integrate integrating sphere detectors for absolute ΦF determination. Publish full experimental parameters (e.g., excitation wavelengths, slit widths) to enable cross-study comparisons .

Q. What ecotoxicological assessments are critical for this compound in environmental chemistry research?

Conduct OECD-compliant tests: (i) Daphnia magna acute toxicity (EC₅₀), (ii) algal growth inhibition (OECD 201), and (iii) soil microbial activity assays. Bioaccumulation potential is modeled via octanol-water partition coefficients (log Kow) and quantitative structure-activity relationships (QSAR) .

Properties

IUPAC Name

7-(dimethylamino)-4-methyl-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-8-6-12(15)13-11-7-9(14(2)3)4-5-10(8)11/h4-7H,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHWKOWLGYNIFSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC2=C1C=CC(=C2)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6067177
Record name 2(1H)-Quinolinone, 7-(dimethylamino)-4-methyl-
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Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

26078-23-9
Record name 7-Dimethylamino-4-methyl-2-hydroxyquinoline
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Record name 7-(Dimethylamino)-4-methyl-carbostyril
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Record name Carbostyril 165
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Record name 2(1H)-Quinolinone, 7-(dimethylamino)-4-methyl-
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Record name 2(1H)-Quinolinone, 7-(dimethylamino)-4-methyl-
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Record name 7-(dimethylamino)-4-methyl-2-quinolone
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Record name 7-(DIMETHYLAMINO)-4-METHYL-CARBOSTYRIL
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Retrosynthesis Analysis

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